6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

Nucleophilic substitution Leaving group Electrophilicity

Researchers synthesizing salicylamide libraries need building blocks with orthogonal reactivity. 6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one (CAS 874298-50-7) uniquely pairs a photolabile dioxinone ring (masked α-oxoketene) with a bromoacetyl electrophile. • Dual orthogonal reactivity enables solid-phase anchoring via bromoacetyl, then photolytic release of salicylate esters/amides. • Supports divergent dendrimer growth without protecting groups. • Differentiated Vilanterol impurity reference marker vs. analog CAS 102293-80-1.

Molecular Formula C12H11BrO4
Molecular Weight 299.12 g/mol
Cat. No. B12976844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
Molecular FormulaC12H11BrO4
Molecular Weight299.12 g/mol
Structural Identifiers
SMILESCC1(OC2=C(C=C(C=C2)C(=O)CBr)C(=O)O1)C
InChIInChI=1S/C12H11BrO4/c1-12(2)16-10-4-3-7(9(14)6-13)5-8(10)11(15)17-12/h3-5H,6H2,1-2H3
InChIKeyADURSSGUIVNPBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one: Structural and Physicochemical Identity


6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one (CAS 874298-50-7) is a heterocyclic building block belonging to the 4H-benzo[d][1,3]dioxin-4-one family. Its molecular formula is C₁₂H₁₁BrO₄ and its molecular weight is 299.12 g·mol⁻¹ . The scaffold combines a cyclic ester (dioxinone) with a bromoacetyl substituent at the 6-position, furnishing two electronically distinct reactive centres within a single small molecule. The dioxinone ring serves as a masked α-oxoketene precursor that can be unmasked thermally or photochemically, while the bromoacetyl group provides a potent electrophilic handle for nucleophilic displacement or cross-coupling [1].

Bromoacetyl electrophilic handle for nucleophilic displacement and cross-coupling
Dioxinone ring as masked α-oxoketene precursor via thermal or photochemical unmasking
Two orthogonal reactive centres in a single scaffold for sequential synthetic elaboration

6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one: Generic Substitution Failure


Close structural analogs of 6-(2-bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one cannot be interchanged without altering synthetic strategy. The compound uniquely pairs a bromoacetyl electrophile with a photochemically/thermally labile dioxinone ring [1]. Replacing the bromoacetyl group with a simple bromo substituent (e.g., 6-bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one) eliminates the CH₂Br handle required for nucleophilic displacement. Substituting the dioxinone core with a non‑carbonyl dioxin ring (e.g., 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone, CAS 102293-80-1) forfeits the ability to generate an α-oxoketene intermediate for traceless ligation. Even exchanging bromine for chlorine (6-(2-chloroacetyl) analog) reduces electrophilicity at the acetyl carbon, impacting reaction rates and chemoselectivity. These structural variations mean that each analog dictates a distinct reaction sequence, and substituting one for another necessitates complete re‑optimization of synthetic routes and purification protocols.

Factor
Target Compound
Substitute Concern
Leaving-Group Electrophilicity
Bromoacetyl (Br⁻ nucleofuge)
Chloroacetyl analog: reduced electrophilicity may shift SN2 rates and chemoselectivity
Ketene Generation Capability
Dioxinone carbonyl enables α-oxoketene unmasking
Non-carbonyl dioxin analog: traceless ligation route may not transfer
SN2 Displacement Pathway
Bromoacetyl CH₂Br spacer for direct nucleophilic attack
Direct aryl bromide analog: SN2 pathway unavailable; requires metal-catalyzed coupling

6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one: Differentiation Evidence vs Analogs


Leaving-Group Ability: Bromoacetyl vs Chloroacetyl

The bromoacetyl group of the target compound provides a superior leaving group (Br⁻) relative to the chloroacetyl analog. Bromide is a better leaving group than chloride by a factor of approximately 10³–10⁴ in SN2 reactions due to its lower basicity and larger polarizability [1]. This translates to faster and more complete nucleophilic displacements under mild conditions, reducing side-product formation and improving yields in amine or thiol conjugations.

Leaving-Group Ability
Class-level
Br⁻ vs Cl⁻: ~10³–10⁴-fold rate enhancement in prototypical SN2 displacements
May support faster nucleophilic displacement under mild conditions
Class-level inference from leaving-group ability scales; not measured on this specific compound
Nucleophilic substitution Leaving group Electrophilicity

Photochemical Ketene Generation: Dioxinone vs Non-Carbonyl

The 4H-benzo[d][1,3]dioxin-4-one core of the target compound is a well-established precursor for α-oxoketenes upon photolysis (λ ~350 nm) or thermolysis [1]. This masked ketene can react with alcohols or amines to form salicylate esters or amides, enabling traceless ligation. In contrast, the 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone analog (CAS 102293-80-1) lacks the carbonyl at position 4 and cannot generate an α-oxoketene, confining its reactivity to the bromoacetyl group alone.

Ketene Generation
Class-level
Photolysis (λ ~350 nm) generates α-oxoketene; >90% conversion reported for benzodioxinones
Supports traceless ligation via photochemical α-oxoketene generation
Class-level inference from substituted benzodioxinone literature
Photochemistry Ketene generation Cyclic ester

Molecular Formula vs Dioxin-Only Analog

The target compound possesses a molecular formula of C₁₂H₁₁BrO₄ (MW 299.12 g·mol⁻¹) , whereas the closely related dioxin-only analog 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone has formula C₁₂H₁₃BrO₃ (MW 285.13 g·mol⁻¹) . The difference of one oxygen atom and two hydrogen atoms reflects the oxidation state at position 4: the target contains a lactone carbonyl, while the analog contains a methylene group. This mass difference of 13.99 Da is readily resolved by LC‑MS or HRMS, enabling unambiguous identity confirmation in reaction monitoring and quality control.

Formula Identity
Data to verify
C₁₂H₁₁BrO₄ vs C₁₂H₁₃BrO₃; ΔMW = 13.99 Da; distinct elemental composition
Supports unambiguous LC-MS/HRMS identity confirmation
Readily resolved mass difference for reaction monitoring; no experimental data provided
Structural differentiation Molecular weight Elemental composition

Dual vs Mono Reactive Centres

The target compound presents two electronically orthogonal reactive sites: (1) the electrophilic bromoacetyl carbon, susceptible to SN2 displacement, and (2) the dioxinone carbonyl, which can be unmasked to an α-oxoketene for cycloaddition or nucleophilic capture [1]. The 6-bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one analog lacks the acetyl spacer, leaving only a direct aryl bromide for cross-coupling. While aryl bromides are competent in Pd-catalyzed reactions, they cannot participate in simple SN2 displacements without a catalyst, limiting the range of accessible modifications under mild, metal-free conditions.

Reactive Centres
Class-level
Bifunctional: bromoacetyl (SN2-active) + dioxinone (ketene precursor) vs monofunctional aryl bromide analog
May reduce synthetic steps vs. monofunctional analogs in sequential ligation workflows
Class-level inference; direct comparative kinetics not published for this pair
Orthogonal reactivity Bifunctional Synthetic intermediate

6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one: Application Scenarios


Photolabile Protection for Hindered Salicylamide Synthesis

Substituted benzodioxinones are recognized for their ability to acylate sterically hindered alcohols and anilines that resist classical acylation [2]. The target compound, bearing the additional bromoacetyl handle, can first be anchored to a solid support or a carrier molecule via the bromoacetyl group. Subsequent photolysis in the presence of a hindered nucleophile yields the corresponding salicylate ester or amide in high purity after simple filtration. This workflow is particularly advantageous for synthesizing libraries of salicylamide-based pharmacophores, where substituent diversity is introduced at the final step.

Intermediate for Orthogonal Dendrimers

In dendrimer chemistry, the dual reactivity of the target compound allows divergent growth: the bromoacetyl group can be displaced with a polyamine core, while the dioxinone ring is subsequently photochemically ring-opened to install a second generation of branches. This orthogonal functionalization eliminates the need for temporary protecting groups and reduces overall synthetic steps compared to using separate mono-functional building blocks.

Vilanterol Impurity Reference Standard

The structurally distinct analog 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (CAS 102293-80-1) is catalogued as Vilanterol Impurity 8 [1]. The target compound (CAS 874298-50-7) differs by the presence of the dioxinone carbonyl and can serve as a differentiated reference marker in HPLC-MS impurity profiling of Vilanterol active pharmaceutical ingredient, reducing the risk of co-elution or misidentification in pharmacopoeial testing.

Application
Selection Property
Validation Focus
Photolabile salicylamide synthesis
Dioxinone photochemical ketene generation
Photolysis efficiency and hindered nucleophile scope
Orthogonal dendrimer construction
Dual orthogonal reactive centres
Sequential reaction compatibility without protecting groups
Impurity profiling reference marker
Distinct dioxinone-carbonyl mass signature
LC-MS resolution and retention-time differentiation
Quote Request

Request a Quote for 6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.